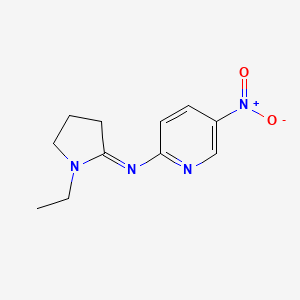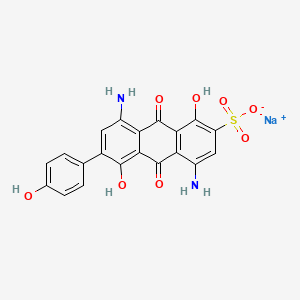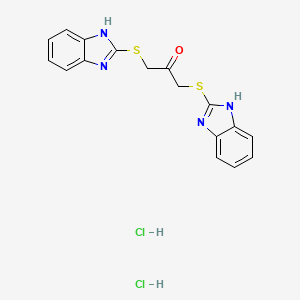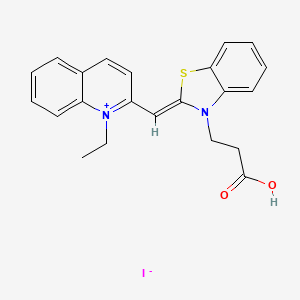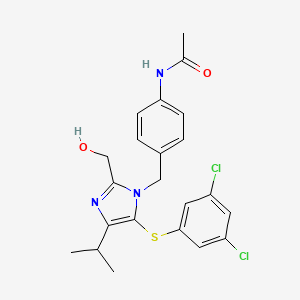![molecular formula C10H12O3 B15182286 (2R)-2-[(3-methoxyphenoxy)methyl]oxirane CAS No. 719276-42-3](/img/structure/B15182286.png)
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane typically involves the reaction of (3-methoxyphenoxy)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-[(3-methoxyphenoxy)methyl]oxirane is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and polymer chemistry .
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide reactions and their mechanisms. It serves as a model substrate for investigating the activity of epoxide hydrolases .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials .
Mécanisme D'action
The mechanism of action of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nucleophile involved . The molecular targets include enzymes like epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[(2-Methoxyphenoxy)methyl]oxirane
- (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
- 2-[(2-Methylphenoxy)methyl]oxirane
Uniqueness
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane is unique due to its specific stereochemistry and the position of the methoxy group on the phenyl ring. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and analogs .
Propriétés
Numéro CAS |
719276-42-3 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Clé InChI |
UCGYCLBMTBEQQM-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC(=CC=C1)OC[C@H]2CO2 |
SMILES canonique |
COC1=CC(=CC=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



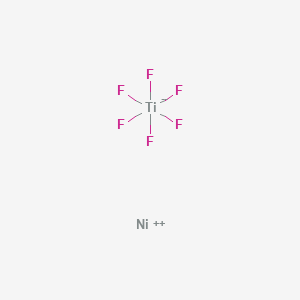
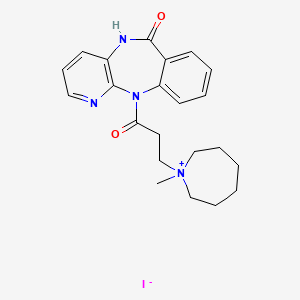
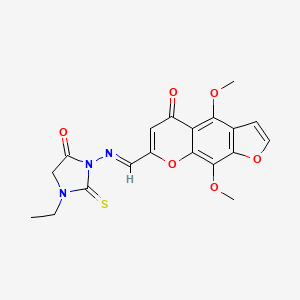
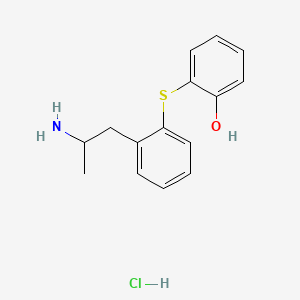
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
